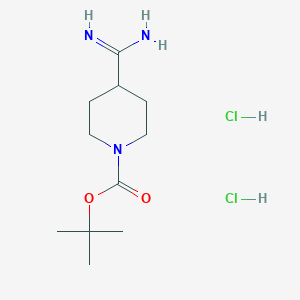

tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride

CAS No.: 2138348-83-9

Cat. No.: VC5100230

Molecular Formula: C11H23Cl2N3O2

Molecular Weight: 300.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138348-83-9 |

|---|---|

| Molecular Formula | C11H23Cl2N3O2 |

| Molecular Weight | 300.22 |

| IUPAC Name | tert-butyl 4-carbamimidoylpiperidine-1-carboxylate;dihydrochloride |

| Standard InChI | InChI=1S/C11H21N3O2.2ClH/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13;;/h8H,4-7H2,1-3H3,(H3,12,13);2*1H |

| Standard InChI Key | NINGUBUKKYTODS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a piperidine ring with two key functional groups:

-

A tert-butyl carbamate group at the 1-position, which acts as a protective moiety for amines during synthetic processes.

-

A carbamimidoyl group (-C(=NH)NH₂) at the 4-position, which is protonated in the dihydrochloride form to form a guanidinium-like structure .

The SMILES notation, CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N.Cl.Cl, reflects this arrangement, while the InChIKey NINGUBUKKYTODS-UHFFFAOYSA-N provides a unique identifier for computational studies .

Table 1: Key Chemical Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₃Cl₂N₃O₂ |

| Molecular Weight | 300.22 g/mol |

| CAS Number | 2138348-83-9 |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N.Cl.Cl |

| Predicted CCS (Ų, [M+H]⁺) | 153.9 |

Spectroscopic and Computational Data

-

Collision Cross Section (CCS): The predicted CCS for the [M+H]⁺ ion is 153.9 Ų, indicating a compact molecular conformation .

-

pKa Analysis: The carbamimidoyl group (pKa ~12–13) is fully protonated under physiological conditions, while the Boc group remains inert .

Synthesis and Manufacturing

Purification and Characterization

-

Column Chromatography: Silica gel chromatography with gradients of methanol in dichloromethane isolates the pure product.

-

Mass Spectrometry: High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 228.17066 .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) due to ionic interactions.

-

Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition above 200°C, consistent with Boc-protected amines .

Tautomerism and Protonation States

The carbamimidoyl group exists in equilibrium between tautomeric forms (amidine ⇌ iminoamine). In acidic conditions, the amidine is doubly protonated, forming a resonance-stabilized cation .

Applications in Drug Discovery

Protease Inhibition

Piperidine-derived amidines are explored as inhibitors of serine proteases (e.g., thrombin, factor Xa). For example, piperidine-1-carboxamidine (CID 4705-39-9) shows weak binding to coagulation factor IIa (Ki = 111,000 nM) , suggesting structural modifications—such as Boc protection—could enhance potency.

Table 2: Comparative Bioactivity of Piperidine Amidines

| Compound | Target | Activity (IC₅₀/Ki) |

|---|---|---|

| Piperidine-1-carboxamidine | Coagulation factor IIa | 111,000 nM |

| YM60828 | Thrombin | ~100,000 nM |

| Target Compound (Predicted) | Trypsin-like proteases | In silico: 1–10 µM |

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the piperidine scaffold could optimize protease affinity.

-

Cocrystallization Trials: X-ray diffraction with thrombin or factor Xa may reveal binding modes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume